7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-(4-tert-butylbenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-29(2,3)21-12-10-20(11-13-21)26(35)32-14-16-33(17-15-32)27(36)23-18-31(4)19-24-25(23)30-34(28(24)37)22-8-6-5-7-9-22/h5-13,18-19H,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITLAWGMNFHFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one represents a novel class of pyrazolo[4,3-c]pyridine derivatives. These compounds are of significant interest due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C29H34N4O3
- Molecular Weight : 478.61 g/mol
- Key Functional Groups : Pyrazole ring, piperazine moiety, and tert-butyl benzoyl group.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. The compound under investigation has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
-
Case Studies :
- A study conducted by researchers demonstrated that derivatives similar to this compound exhibited cytotoxic effects on human cervical cancer (HeLa) and prostate cancer (DU 205) cell lines, with IC50 values in the micromolar range .
- Another investigation reported that modifications in the pyrazole structure enhanced cytotoxicity against colon cancer cell lines (CaCO-2), indicating structure-activity relationships (SAR) that could be exploited for drug design .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- In Vitro Studies : Inflammatory cytokine assays indicated that the compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Potential Applications : Given its anti-inflammatory properties, this compound may have applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Neuropharmacological Effects
Recent research has suggested that pyrazolo[4,3-c]pyridine derivatives may possess neuroprotective properties:
- Mechanism : The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways .
- Behavioral Studies : Animal models have shown that administration of similar compounds can lead to improvements in cognitive function and reductions in anxiety-like behaviors .
Data Tables
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Insights :
Piperazine Substituent Variations
Key Insights :
SAR Trends :
- Lipophilicity : Higher logP correlates with improved membrane permeability but may reduce aqueous solubility.
- Steric bulk : tert-Butyl groups reduce enzymatic degradation but may limit binding pocket access.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves sequential coupling of the pyrazolo[4,3-c]pyridinone core with the tert-butylbenzoyl-piperazine fragment. Key steps include:
- Core Preparation: Start with 5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, synthesized via cyclization of substituted pyrazole precursors under acidic conditions (e.g., acetic acid) .
- Piperazine Functionalization: React 4-(tert-butyl)benzoyl chloride with piperazine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base to form the tert-butylbenzoyl-piperazine intermediate .
- Coupling: Use carbodiimide coupling agents (e.g., HOBt/TBTU) in anhydrous DMF to conjugate the core and piperazine fragments .
- Optimization: Vary reaction temperature (0–25°C), stoichiometry (1.2–2.0 equivalents of coupling agent), and solvent polarity (DMF vs. THF) to improve yields. Monitor progress via TLC or HPLC .
Basic: How is structural purity validated, and what analytical techniques are critical?
Methodological Answer:
- Purity: Confirm via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold. Compare retention times to standards .
- Structural Confirmation:
- NMR: Analyze ¹H/¹³C NMR for key signals: tert-butyl singlet (~1.3 ppm), pyridinone carbonyl (~170 ppm), and piperazine protons (2.5–3.5 ppm) .
- HRMS: Validate molecular ion ([M+H]⁺) with <5 ppm error.
- IR: Identify carbonyl stretches (~1650–1750 cm⁻¹) for amide and benzoyl groups .
Advanced: How to design experiments to resolve contradictions in reported bioactivity data?
Methodological Answer:
Contradictions may arise from assay variability or compound stability. Use a tiered approach:
Reproducibility Checks: Repeat assays under standardized conditions (e.g., cell line, incubation time).
Stability Testing: Incubate the compound in assay buffers (pH 7.4, 37°C) and analyze degradation via LC-MS .
Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT) to confirm target specificity .
Meta-Analysis: Pool data from multiple studies and apply statistical tools (ANOVA, PCA) to identify confounding variables .
Advanced: What strategies are effective for probing structure-activity relationships (SAR) of the tert-butylbenzoyl-piperazine moiety?
Methodological Answer:
- Fragment Replacement: Synthesize analogs with alternative substituents (e.g., fluorobenzoyl, methylbenzoyl) using the same coupling protocol .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases). Prioritize analogs with improved predicted binding affinity .
- Bioassay Correlation: Test analogs in enzymatic assays and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters of substituents. Use linear regression to derive SAR trends .
Advanced: How to investigate metabolic stability and in vivo pharmacokinetics?
Methodological Answer:
- Microsomal Stability: Incubate the compound with liver microsomes (human/rat) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Pharmacokinetic (PK) Studies:
- Dosing: Administer intravenously (IV) and orally (PO) in rodent models. Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
- Analysis: Calculate AUC, Cmax, t₁/₂, and bioavailability (F) using non-compartmental models (WinNonlin) .
- Tissue Distribution: Sacrifice animals at selected timepoints, homogenize tissues, and quantify compound levels .
Basic: What solvent systems are optimal for recrystallization to enhance purity?
Methodological Answer:
- Screening: Test binary mixtures (e.g., ethanol/water, DCM/hexane) at varying ratios. Monitor crystal formation under slow evaporation.
- Gradient Crystallization: Dissolve crude product in minimal DCM, layer with hexane, and allow diffusion. This method is effective for tert-butyl-containing compounds .
- Thermal Stability: Ensure the compound is stable at the recrystallization temperature (e.g., 40–60°C for DCM-based systems) .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% final concentration) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the pyridinone core for transient solubility .
- Nanoformulation: Encapsulate the compound in PEGylated liposomes and characterize size (DLS) and encapsulation efficiency (UV-Vis) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Perform reactions in a fume hood, especially when using volatile solvents (DMF, DCM) .
- Waste Disposal: Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-approved containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
